Lipophilicity Reduction vs. Unsubstituted Analog
The 6-methoxy substituent shifts the lipophilicity of the benzothiazole ethanamine scaffold significantly downward compared to the unsubstituted analog. While the measured LogP of 1-(benzo[d]thiazol-2-yl)ethanamine (as its hydrochloride salt) is reported as 3.30 , the 6-methoxybenzothiazole core exhibits a LogP of 1.92–2.30 [1]. This ~0.7–1.1 log unit reduction indicates enhanced aqueous solubility and reduced non-specific protein binding potential for compounds derived from the methoxy-substituted scaffold [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~1.92–2.30 (6-methoxybenzothiazole core) |
| Comparator Or Baseline | 1-(Benzo[d]thiazol-2-yl)ethanamine hydrochloride: LogP = 3.30 |
| Quantified Difference | Δ LogP ≈ –0.7 to –1.1 units (more hydrophilic) |
| Conditions | Calculated LogP values from ChemSrc and Molbase databases |
Why This Matters
A lower LogP directly translates to better aqueous solubility and potentially improved oral bioavailability for derived lead compounds, a critical selection criterion for medicinal chemistry sourcing.
- [1] Molbase. 6-Methoxybenzothiazole physicochemical data. https://mip.molbase.cn/en/2942-13-4.html View Source
- [2] PubChem. (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine. https://pubchem.ncbi.nlm.nih.gov/compound/101772-02-5 View Source
